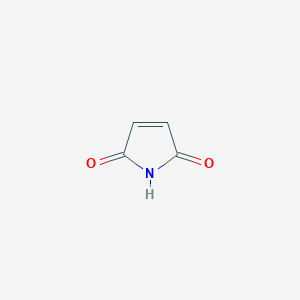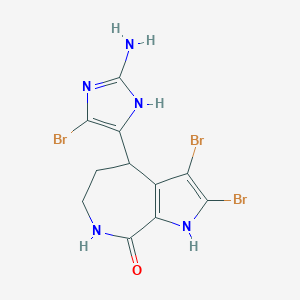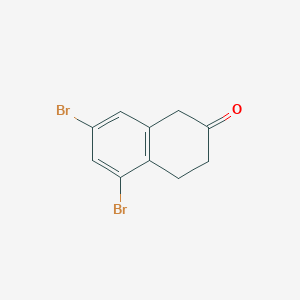
Dexbudesonida
Descripción general
Descripción
Budesonide is a glucocorticoid steroid medication primarily used to treat inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), Crohn’s disease, and ulcerative colitis . It is available in various forms, including inhalers, nasal sprays, pills, and rectal forms . Budesonide works by reducing inflammation in the body, making it a crucial medication for managing chronic inflammatory diseases .
Aplicaciones Científicas De Investigación
Budesonide has a wide range of scientific research applications:
Mecanismo De Acción
Budesonide exerts its effects by acting as a glucocorticoid, which means it binds to glucocorticoid receptors in the body . This binding leads to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory cytokines . Budesonide also inhibits the migration of polymorphonuclear leukocytes and fibroblasts, reducing inflammation and preventing tissue damage . Additionally, budesonide’s unique property of reversible esterification to intracellular fatty acids prolongs its efficacy in airway tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Budesonide is synthesized through a series of chemical reactions starting from prednisolone . The synthesis involves several key steps:
Esterification Reaction: Prednisolone is reacted with acetic anhydride in the presence of a catalyst to form an ester.
Degreasing Reaction: The ester undergoes a degreasing reaction in the presence of an alkali or alkali metal salt.
Oxidizing Reaction: The product is then oxidized using potassium permanganate in an acidic environment.
Ester Exchange Reaction: An ester exchange reaction is carried out with alcohol in an alkaline environment.
Condensation Reaction: Finally, the product undergoes a condensation reaction with n-butanal to form budesonide.
Industrial Production Methods
Industrial production of budesonide often employs a continuous flow process to optimize yield and reduce costs . This method involves controlling various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of budesonide epimers . The continuous flow process is advantageous as it can be readily scaled up for industrial production .
Análisis De Reacciones Químicas
Budesonide undergoes several types of chemical reactions, including:
Oxidation: Budesonide can be oxidized under specific conditions to form various oxidation products.
Substitution: Budesonide can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as silver amalgam film electrodes . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Budesonide is often compared with other glucocorticoids such as beclomethasone dipropionate and fluticasone propionate . While all these compounds are used to treat inflammatory conditions, budesonide has a higher water solubility, leading to faster systemic uptake and shorter plasma peaks . This property makes budesonide suitable for rapid relief of symptoms with minimal systemic side effects .
Similar Compounds
Beclomethasone Dipropionate: Another inhaled corticosteroid used for asthma and allergic rhinitis.
Fluticasone Propionate: A potent glucocorticoid used in the treatment of asthma and COPD.
Mometasone Furoate: Used for similar indications as budesonide, including asthma and allergic rhinitis.
Budesonide’s unique pharmacokinetic profile and reversible esterification property distinguish it from these similar compounds, providing a balance between efficacy and safety .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dexbudesonide involves the conversion of a starting material into an intermediate which is then converted into the final product. The key steps involve the protection of functional groups, selective reduction, and coupling reactions.", "Starting Materials": [ "Budesonide", "Sodium borohydride", "Sodium periodate", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Diethyl ether", "Dichloromethane", "Triethylamine", "Tetrahydrofuran", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Water" ], "Reaction": [ "Protection of the hydroxyl group with acetic anhydride and pyridine", "Selective reduction of the C22-C23 double bond with sodium borohydride in methanol", "Oxidation of the C20-C21 hydroxyl group to a ketone using sodium periodate in water", "Reduction of the ketone to a hydroxyl group using sodium borohydride in methanol", "Protection of the hydroxyl group with acetic anhydride and pyridine", "Coupling of the C16-C17 double bond with the C20-C21 hydroxyl group using triethylamine and dichloromethane", "Deprotection of the hydroxyl group with sodium hydroxide in water", "Protection of the C11-C12 hydroxyl group with acetic anhydride and pyridine", "Coupling of the C1-C2 double bond with the C11-C12 hydroxyl group using triethylamine and dichloromethane", "Deprotection of the C11-C12 hydroxyl group with sodium hydroxide in water", "Purification of the product using chloroform and water", "Drying of the product with sodium sulfate and magnesium sulfate", "Recrystallization of the product using tetrahydrofuran and diethyl ether" ] } | |
Número CAS |
51372-29-3 |
Fórmula molecular |
C25H34O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |
Clave InChI |
VOVIALXJUBGFJZ-PNYLKFOFSA-N |
SMILES isomérico |
CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Color/Form |
Crystals |
melting_point |
221-232 °C (decomposes) |
Otros números CAS |
51372-29-3 51333-22-3 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Vida útil |
Chemical stability: Stable under recommended storage conditions. |
Solubilidad |
Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |
Sinónimos |
(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; Dexbudesonide; Budesonide Epimer B (USP) |
Presión de vapor |
8.81X10-15 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?
A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.
Q2: What is the mechanism of action of R-Budesonide at the molecular level?
A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]
Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?
A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.
Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?
A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.
Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?
A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)









